molecular formula C14H17N3O3S B12594800 Guanidine;4-(4-methylphenyl)benzenesulfonic acid CAS No. 650599-66-9

Guanidine;4-(4-methylphenyl)benzenesulfonic acid

Katalognummer: B12594800
CAS-Nummer: 650599-66-9
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: GFARMYNZHBSVDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine;4-(4-methylphenyl)benzenesulfonic acid is a compound that combines the properties of guanidine and benzenesulfonic acid derivatives Guanidine is a strong organic base, while benzenesulfonic acid derivatives are known for their applications in various chemical reactions and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine;4-(4-methylphenyl)benzenesulfonic acid typically involves the guanylation of amines. One efficient method involves the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale guanylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine;4-(4-methylphenyl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonic acid group or the guanidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Guanidine;4-(4-methylphenyl)benzenesulfonic acid is unique due to the combination of the guanidine and benzenesulfonic acid moieties, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

650599-66-9

Molekularformel

C14H17N3O3S

Molekulargewicht

307.37 g/mol

IUPAC-Name

guanidine;4-(4-methylphenyl)benzenesulfonic acid

InChI

InChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4)

InChI-Schlüssel

GFARMYNZHBSVDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.